2-Naphthyl vs. 1-Naphthyl LogP Comparison
Computational predictions indicate a significant lipophilicity difference between the 2-naphthyl and 1-naphthyl positional isomers. 2-(2-Naphthyloxy)acetohydrazide has a predicted LogP of 1.5 (XLogP3) [1] compared to a predicted LogP of 1.38 for the generic structure . This difference in calculated lipophilicity suggests that the 2-naphthyl isomer is marginally more lipophilic, which can influence passive membrane permeability and non-specific binding in biological assays.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-(2-naphthyloxy)acetohydrazide generic prediction: LogP = 1.38 |
| Quantified Difference | ΔLogP = +0.12 |
| Conditions | In silico prediction (XLogP3 vs. generic LogP model) |
Why This Matters
Even small LogP variations can alter a compound's suitability for specific assay formats (e.g., cellular vs. biochemical), making the characterized 2-isomer the preferred choice when lipophilicity-matched controls are critical.
- [1] PubChem Compound Summary for CID 720883, 2-(2-Naphthyloxy)acetohydrazide. Computed Properties: XLogP3. View Source
